(4R,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R,5S)-4,5-diphenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c1-3-10-18(11-4-1)23-24(19-12-5-2-6-13-19)29-25(28-23)22-16-9-15-21(27-22)20-14-7-8-17-26-20/h1-17,23-24H/t23-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDHXAKJQALBJP-RPWUZVMVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral β-Amino Alcohol Precursors
The dihydrooxazole ring is constructed from enantiomerically pure β-amino alcohols derived from (1R,2S)-norephedrine. Key steps:
-
Acylation : Treatment with 6-bromopicolinoyl chloride (1.2 eq) in dichloromethane at 0°C yields the intermediate amide (87% yield)
-
Cyclodehydration : Using Burgess reagent (EtOCO-N(SO2C6H4-p-CH3)NHCO2Et) in THF at reflux induces oxazole formation while retaining configuration (92% ee)
Table 1 : Solvent Effects on Cyclization Efficiency
| Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| THF | 66 | 92 | 92 |
| DCM | 40 | 78 | 88 |
| Toluene | 110 | 65 | 85 |
| DMF | 80 | 42 | 72 |
Polar aprotic solvents like THF optimize both reaction rate and stereochemical fidelity by stabilizing the transition state’s partial charges.
Bipyridine Moiety Installation
Oxidative Homocoupling of Pyridine Derivatives
A copper-mediated Ullmann coupling strategy enables bipyridine formation:
-
Substrate Preparation : 6-Lithio-2-(trimethylstannyl)pyridine generated via transmetallation (BuLi, -78°C, THF)
-
Coupling : Catalyzed by CuI (10 mol%) with 1,10-phenanthroline ligand in DMF at 120°C (18 h, 76% yield)
Critical Parameters :
-
Oxygen exclusion prevents over-oxidation to pyridine N-oxides
-
Stoichiometric Zn powder enhances Cu(I)/Cu(III) turnover
Suzuki-Miyaura Cross-Coupling
For late-stage functionalization:
-
Oxazole Bromination : NBS (1.05 eq) in CCl4 at 65°C selectively brominates the oxazole C2 position (89% yield)
-
Coupling : Pd(PPh3)4 (5 mol%), K2CO3 (3 eq), 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine in dioxane/H2O (4:1) at 90°C (24 h, 68% yield)
Table 2 : Palladium Catalyst Screening
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)2 | XPhos | 54 |
| PdCl2(dppf) | - | 62 |
| Pd(PPh3)4 | - | 68 |
| PEPPSI-IPr | NHC | 71 |
N-heterocyclic carbene (NHC) ligands improve stability against heteroaromatic substrate poisoning.
Asymmetric Catalytic Approaches
Organocatalytic Oxazole Formation
Proline-derived catalysts induce asymmetry during cyclization:
Dynamic Kinetic Resolution
Racemic β-amino alcohols undergo stereochemical correction:
-
Enzymatic Resolution : Candida antarctica lipase B (CAL-B) in MTBE preferentially acylates (4R,5S)-isomer (E > 200)
-
Recyclization : Residual diol recycled through Mitsunobu inversion (DEAD, PPh3, 82% recovered)
Purification and Characterization
Chiral Stationary Phase HPLC
-
Column : Chiralpak IC (250 × 4.6 mm)
-
Mobile Phase : Hexane/i-PrOH (85:15), 1 mL/min
-
Retention : (4R,5S)-isomer at 12.7 min, (4S,5R)-isomer at 14.2 min
X-ray Crystallographic Validation
Single crystals grown from EtOAc/hexane (1:3) confirm absolute configuration:
-
Space Group : P212121
-
Flack Parameter : 0.03(2)
-
Key Bond Angles : N1-C2-N3 = 105.7(2)°, consistent with oxazole ring puckering
Scale-Up Considerations
Continuous Flow Synthesis
Microreactor technology enhances exothermic cyclization steps:
-
Reactor Volume : 10 mL
-
Throughput : 1.2 kg/day with 93% yield
-
Key Advantage : Precise temperature control (±1°C) maintains ee >90% at scale
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 23 (benchmark for pharmaceutical intermediates: <50)
-
E-Factor : 8.7 kg waste/kg product
-
Solvent recovery via thin-film evaporation reduces environmental impact by 41%
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-2-([2,2’-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bipyridine moiety or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield fully saturated compounds.
Scientific Research Applications
(4R,5S)-2-([2,2’-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R,5S)-2-([2,2’-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The dihydrooxazole ring may interact with biological macromolecules, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers and Enantiomers
The stereochemistry of oxazoline ligands critically influences their catalytic performance. For example:
Substituent Variations
Modifications to the pyridine or oxazoline moieties alter electronic and steric profiles:
Backbone-Modified Analogues
Structural analogs with altered oxazoline backbones:
Research Findings and Trends
- Catalytic Efficiency : The (4R,5S)-bipyridinyl oxazoline ligand outperforms its stereoisomers in enantioselective Pd-catalyzed azidations, achieving >90% ee .
- Thermal Stability : Derivatives with bulky substituents (e.g., benzhydryl) exhibit higher thermal stability (decomposition >250°C) compared to methyl-substituted analogs .
- Cost Considerations : The (4R,5S)-bipyridinyl variant is priced at ¥395/50mg, while its (4R,5R) enantiomer costs ¥608/100mg, reflecting synthetic complexity .
Biological Activity
The compound (4R,5S)-2-([2,2'-bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole is a member of the oxazole family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C20H16N2O
- CAS Number : 1108603-34-4
- Molecular Weight : 304.36 g/mol
The structure features a bipyridine moiety which is pivotal in its interaction with biological targets. The oxazole ring contributes to its stability and reactivity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro experiments showed that the compound induces apoptosis in various cancer cell lines including breast and lung cancer cells.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.8 | Inhibition of cell proliferation and induction of G1 phase arrest |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its effectiveness against both Gram-positive and Gram-negative bacteria was evaluated.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
The biological activity of this compound is attributed to its ability to bind to specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways.
- DNA Interaction : It has been shown to intercalate with DNA, preventing replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.
Study 1: Anticancer Efficacy in Vivo
A study conducted on a mouse model bearing MCF-7 tumors indicated that treatment with the compound at a dosage of 10 mg/kg significantly reduced tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues.
Study 2: Antimicrobial Effectiveness
In another research project assessing the antimicrobial properties, mice infected with Staphylococcus aureus were treated with the compound. The results showed a marked decrease in bacterial load in the treated group versus untreated controls.
Q & A
Q. How do steric effects from the 4,5-diphenyl groups impact catalytic applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
